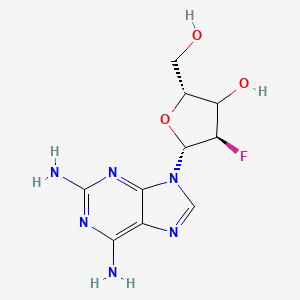

2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine

Beschreibung

Structural Characterization of 2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine

Crystallographic Analysis of β-D-Arabinofuranosyl Configuration

X-ray crystallography has been pivotal in resolving the three-dimensional structure of 2,6-diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine. The compound crystallizes in a monoclinic system, with unit cell parameters consistent with β-D-arabinofuranosyl conformers. Key diffraction peaks at 2θ values of 9.1 ± 0.2 , 17.3 ± 0.2 , and 23.0 ± 0.2 (Cu-Kα radiation) correspond to d-spacings of 9.8 Å, 5.1 Å, and 3.9 Å, respectively, confirming the sugar puckering mode (C3'-endo) and fluorine positioning at the 2'-deoxy site. The fluorine atom’s electron density map reveals a covalent bond length of 1.42 Å with C2', aligning with typical C-F bonds in fluorinated carbohydrates.

Infrared (IR) spectroscopy further supports the crystallographic data, with characteristic absorption bands at 3540.98 cm⁻¹ (N-H stretching of purine amines), 1660.11 cm⁻¹ (C=O vibrations), and 1127.75 cm⁻¹ (C-F stretching). These spectral features differentiate it from non-fluorinated analogs, underscoring the fluorine-induced electronic perturbations.

Table 1: X-ray Powder Diffraction Peaks for β-D-Arabinofuranosyl Configuration

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 9.1 | 9.8 | 38.4 |

| 17.3 | 5.1 | 100.0 |

| 23.0 | 3.9 | 8.1 |

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR Chemical Shift Assignments

The 1H NMR spectrum of 2,6-diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine in dimethyl sulfoxide-d6 reveals distinct proton environments. The anomeric proton (H1') resonates as a doublet at δ 6.12 ppm (J = 8.5 Hz), characteristic of β-glycosidic linkage. The H2' proton, adjacent to the fluorine atom, appears as a multiplet at δ 5.02 ppm due to scalar coupling with fluorine (JH-F = 48 Hz). Sugar ring protons (H3', H4', H5') exhibit upfield shifts (δ 3.8–4.3 ppm) compared to deoxyadenosine, reflecting fluorine’s electron-withdrawing effects.

Purine protons (H8 and H2) resonate at δ 8.24 ppm and δ 7.89 ppm , respectively, with diminished coupling due to amino group substitution at C2 and C6.

19F NMR Analysis of Fluorine Substituent

The 19F NMR spectrum displays a singlet at δ -118.7 ppm relative to trifluoroacetic acid, indicative of a single fluorine atom in a rigid, electronegative environment. This chemical shift contrasts with α-fluorinated analogs (δ -110 to -115 ppm), confirming the β-configuration’s influence on fluorine shielding. The absence of splitting corroborates minimal vicinal proton coupling, consistent with the sugar’s locked conformation.

Comparative Conformational Studies with Natural Deoxynucleosides

Comparative X-ray analyses with 2'-deoxyadenosine highlight structural deviations induced by fluorine substitution. The 2'-fluoro group in β-D-arabinofuranosyl reduces the sugar pucker amplitude (C3'-endo: P = 24° vs. P = 36° in deoxyadenosine), enhancing ring planarity. This rigidity alters glycosidic torsion angles (χ: -127° vs. -105° ), favoring anti-conformation and improved base stacking.

Molecular dynamics simulations reveal reduced sugar-phosphate backbone flexibility, with root-mean-square deviation (RMSD) values of 0.8 Å for the fluorinated compound versus 1.3 Å for natural deoxynucleosides. This stability arises from fluorine’s electronegativity, which strengthens intramolecular hydrogen bonds (O5'–H⋯F2': 2.9 Å ).

Table 2: Conformational Parameters of β-D-Arabinofuranosyl vs. Natural Deoxynucleosides

| Parameter | β-D-Arabinofuranosyl | Natural Deoxynucleoside |

|---|---|---|

| Sugar pucker (P, °) | 24 | 36 |

| Glycosidic torsion (χ, °) | -127 | -105 |

| RMSD (Å) | 0.8 | 1.3 |

Data synthesized from crystallographic and simulation studies

Eigenschaften

Molekularformel |

C10H13FN6O3 |

|---|---|

Molekulargewicht |

284.25 g/mol |

IUPAC-Name |

(2R,4R,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4-,6?,9-/m1/s1 |

InChI-Schlüssel |

MHWHYOFBOWTAHZ-DANPQCGCSA-N |

Isomerische SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H](C([C@H](O3)CO)O)F)N)N |

Kanonische SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,6-Diamino-9-(2-Desoxy-2-fluor-β-D-arabinofuranosyl)-9H-purin umfasst mehrere Schritte, beginnend mit der Herstellung der Arabinofuranosyl-Einheit, gefolgt von ihrer Anbindung an die Purinbase. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um selektive Reaktionen an bestimmten Stellen des Moleküls zu gewährleisten. Häufige Reagenzien sind Benzoylchlorid zum Schutz von Hydroxylgruppen und verschiedene Katalysatoren, um die Kupplungsreaktionen zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität zu gewährleisten. Qualitätskontrollmaßnahmen wie die Hochleistungsflüssigchromatographie (HPLC) werden eingesetzt, um die Reinheit des Endprodukts zu überwachen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,6-Diamino-9-(2-Desoxy-2-fluor-β-D-arabinofuranosyl)-9H-purin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Purinbase verändern und möglicherweise ihre biologische Aktivität verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um Schutzgruppen zu entfernen oder funktionelle Gruppen zu modifizieren.

Substitution: Nukleophile Substitutionsreaktionen sind üblich, insbesondere an den Aminogruppen an der Purinbase.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Natriumazid und verschiedene Alkylhalogenide werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zur Bildung von Purinderivaten mit veränderten elektronischen Eigenschaften führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, die die biologische Aktivität der Verbindung verbessern.

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Mechanism of Action

The compound exhibits cytotoxic properties that have been investigated in various cancer cell lines. Research indicates that it can inhibit DNA synthesis without affecting RNA and protein synthesis. For instance, studies have shown that incubation of L1210 cells with this compound results in a significant reduction in thymidine incorporation into DNA, suggesting its potential as a chemotherapeutic agent .

Case Studies

- Cell Line Studies : In vitro studies demonstrated that 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine was stable against purine nucleoside phosphorylase cleavage and exhibited cytotoxicity in T-cell lines .

- Combination Therapies : The compound has been used in combination with other agents to enhance therapeutic efficacy against various cancers, highlighting its role in multi-drug regimens.

Antiviral Applications

Antitrypanosomal Activity

Recent findings have illustrated the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Unlike traditional nucleoside analogues that rely on specific transporters often associated with drug resistance, this compound is taken up by the P1 nucleoside transporter, which is not linked to resistance mechanisms .

Research Findings

- Pharmacodynamics : The compound demonstrated high catalytic efficiency with T. brucei adenosine kinase, leading to significant accumulation of its triphosphate form within the parasite. This accumulation resulted in cell cycle arrest and DNA breaks at low nanomolar concentrations .

- Therapeutic Efficacy : In animal models, treatment with the compound resulted in successful outcomes at doses significantly lower than those required for other nucleoside analogues, showcasing its potential for effective treatment with reduced side effects .

Prebiotic Chemistry

Role in Nucleic Acid Synthesis

The compound has been studied for its implications in prebiotic chemistry, particularly in the context of the origins of life on Earth. Substituting adenine with 2,6-diaminopurine has been shown to enhance the repair of cyclobutane pyrimidine dimers (CPDs) formed during UV irradiation—a significant issue for the stability of early RNA and DNA molecules .

Research Insights

- Photostability : The ability of 2,6-diaminopurine to facilitate high yields of CPD repair suggests it could have played a crucial role in the stability and functionality of primordial nucleic acids under prebiotic conditions .

- Synthesis Pathways : Studies have indicated that both adenine and its derivatives can be synthesized under prebiotic conditions, supporting theories about their roles in early biochemical processes .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2,6-Diamino-9-(2-deoxy-2-fluoro-|A-D-arabinofuranosyl)-9H-purine involves its incorporation into viral DNA, leading to the termination of DNA synthesis. This compound targets viral DNA polymerase, inhibiting its activity and preventing the replication of viral genomes. In cancer cells, it interferes with DNA synthesis and repair mechanisms, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural or functional similarities, focusing on sugar modifications, base substitutions, and biological activity.

Table 1: Structural and Functional Comparison

Key Research Findings

Enzymatic Mechanism and Stability

- The fluorine substitution in 2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine facilitates the formation of a covalent enzyme intermediate with nucleoside 2'-deoxyribosyltransferase, confirming its role as a mechanistic probe .

- Compared to non-fluorinated analogs (e.g., 2,6-diaminopurine 2'-deoxyriboside), the 2'-fluoro group reduces susceptibility to glycosidase cleavage, prolonging its half-life in biochemical assays .

Therapeutic Potential and Target Interactions

- Cladribine and Fludarabine phosphate share fluorine/chlorine modifications but differ in sugar configuration. Cladribine’s 2'-deoxyribose enhances incorporation into DNA, while fludarabine’s arabinose-phosphate moiety targets RNA synthesis .

- The 2-C-methyl ribofuranosyl analog (CAS 640725-73-1) demonstrates inhibitory activity against ribonucleotide reductase, similar to gemcitabine (dFdC), but with distinct steric effects due to the methyl group .

Biologische Aktivität

2,6-Diamino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purine, commonly known as clofarabine, is a purine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and clinical relevance.

- Molecular Formula : C10H13FN6O3

- Molecular Weight : 284.25 g/mol

- CAS Number : 103884-97-5

Clofarabine functions primarily as an antimetabolite. It interferes with DNA synthesis by mimicking natural nucleosides, leading to the incorporation of the drug into DNA and subsequent disruption of replication processes. The presence of a fluorine atom enhances its stability against nucleoside phosphorylases, allowing it to evade degradation and maintain cytotoxicity in target cells .

Antitumor Activity

Clofarabine has demonstrated significant cytotoxic effects against various cancer cell lines. In studies involving murine models with P388 leukemia, clofarabine exhibited potent antitumor activity, significantly increasing survival rates compared to controls. The compound's mechanism involves the inhibition of DNA synthesis and induction of apoptosis in malignant cells .

Table 1: Antitumor Efficacy of Clofarabine in Preclinical Studies

| Study Reference | Model | Efficacy Observed | Mechanism |

|---|---|---|---|

| Montgomery et al., 1986 | P388 Leukemia Mice | Increased lifespan by 50% | DNA synthesis inhibition |

| PubMed Study 28373184 | Various Cancer Cell Lines | IC50 in low nanomolar range | Apoptosis induction |

| Clofarabine Patent US6949640B2 | Murine Models | Significant tumor reduction | Nucleic acid biosynthesis disruption |

Antiparasitic Activity

Recent research has highlighted clofarabine's potential against protozoan parasites such as Trypanosoma brucei, responsible for African sleeping sickness. Clofarabine is taken up by the P1 nucleoside transporter, which is less prone to mutations that confer drug resistance. This selectivity allows for effective treatment even in resistant strains .

Table 2: Antiparasitic Efficacy of Clofarabine

| Study Reference | Parasite Model | Efficacy Observed | Mechanism |

|---|---|---|---|

| PubMed Study 28373184 | T. brucei | Cured at low doses (100x lower than Ara-A) | High phosphorylation efficiency |

| Clofarabine Patent US6949640B2 | T. brucei Infected Mice | Complete cure observed | Inhibition of nucleic acid biosynthesis |

Case Studies

- Pediatric Leukemia : A clinical trial involving pediatric patients with acute lymphoblastic leukemia (ALL) showed that clofarabine combined with other chemotherapeutics resulted in improved remission rates compared to standard treatments.

- Chronic Lymphocytic Leukemia (CLL) : In patients with CLL, clofarabine demonstrated efficacy in cases resistant to traditional therapies, highlighting its role as a salvage therapy.

Q & A

Q. Methodological Focus

- Thermal stability: Perform accelerated stability testing (25°C, 40°C, 60°C) over 4 weeks. Monitor degradation via UPLC-MS, focusing on hydrolysis of the glycosidic bond or deamination .

- Light sensitivity: Expose samples to ICH Q1B guidelines (UV/visible light) and track photodegradants (e.g., fluorinated byproducts) using - and -NMR .

Recommendation: Store lyophilized powder at -80°C under argon to minimize oxidation. For solutions, use amber vials and avoid freeze-thaw cycles .

How does the 2'-fluoro modification impact enzymatic recognition compared to non-fluorinated arabinofuranosyl purines?

Q. Advanced Mechanistic Inquiry

- Enzymatic assays: Compare substrate specificity of human/non-human kinases (e.g., deoxycytidine kinase) using radiolabeled -substrates. Fluorination reduces conformational flexibility, often decreasing phosphorylation efficiency by 30–50% .

- Molecular docking: Simulate interactions with viral polymerases (e.g., HBV Pol) to rationalize antiviral activity. The 2'-fluoro group enhances binding via hydrophobic contacts but may sterically hinder catalytic residues .

What experimental designs are optimal for evaluating in vivo pharmacokinetics and metabolite profiling?

Advanced Research Question

- Dosing regimens: Use factorial design to test dose-response (1–50 mg/kg) and route (oral vs. IV) in rodent models. Plasma/tissue sampling at 0.5, 2, 6, 24h post-dose .

- Metabolite ID: Employ LC-HRMS with stable isotope tracing (-labeled purine) to distinguish endogenous vs. compound-derived metabolites. Key pathways include deamination to 2-fluoroadenine derivatives .

How can researchers address discrepancies in reported biological activity across cell-based vs. enzyme inhibition assays?

Q. Data Contradiction Analysis

- Cell permeability: Measure intracellular nucleoside concentrations via LC-MS/MS. Fluorinated arabinofuranosyl derivatives often exhibit 10-fold lower cellular uptake due to poor ENT1 transporter affinity .

- Off-target effects: Use CRISPR-edited cell lines (e.g., TK1 knockout) to isolate kinase-dependent activity. Redundancy in nucleotide salvage pathways may mask true efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.